地黄酸

描述

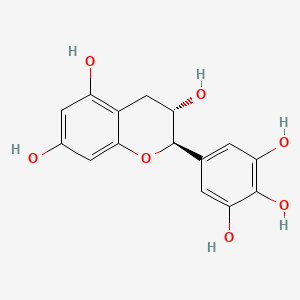

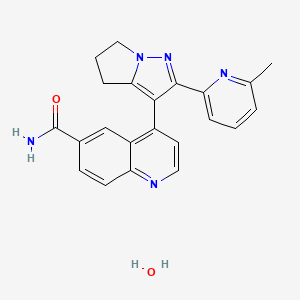

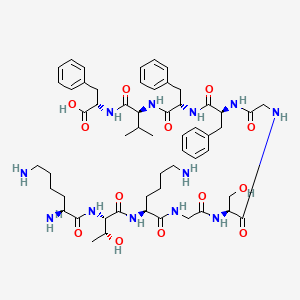

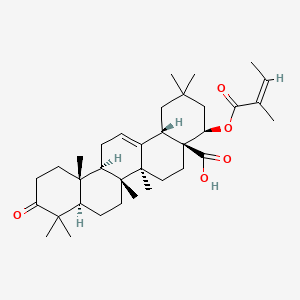

Lantadene A is a pentacyclic triterpenoid compound found in the leaves of the plant Lantana camara. It is known for its diverse biological activities, including antioxidant and hepatoprotective properties. The compound has a complex molecular structure, which contributes to its various pharmacological effects .

作用机制

科学研究应用

化学: 羊角拗内酯 A 被用作合成其他三萜类化合物的起始材料。

生物学: 该化合物表现出显著的抗氧化活性,使其在与氧化应激和细胞损伤相关的研究中非常有用.

生化分析

Biochemical Properties

Rehmannic acid interacts with various biomolecules in the body. It has been found to show considerable antioxidant activity and free radical scavenging capacity . This suggests that Rehmannic acid may interact with enzymes and proteins involved in oxidative stress and free radical production.

Cellular Effects

Rehmannic acid has been reported to have hepatoprotective effects . It is thought to inhibit the function of the sodium-potassium pump within the cell membranes of “biliary epithelial cells” within the liver, a process that affects the production and control of bile .

Dosage Effects in Animal Models

In a study conducted on guinea pigs, Rehmannic acid at a dose rate of 25 mg/kg body weight did not result in mortality but produced gross and histopathological changes characteristic of sub-acute toxicity in liver and kidneys .

准备方法

合成路线和反应条件: 羊角拗内酯 A 可以通过一系列提取和纯化工艺从羊角拗的叶片中分离出来。首先将叶片干燥并粉碎,然后使用甲醇或乙醇等有机溶剂进行提取。 然后,粗提物经过柱层析和分级结晶以获得纯的羊角拗内酯 A .

工业生产方法: 羊角拗内酯 A 的工业生产涉及从羊角拗叶片中大规模提取。该过程包括溶剂提取、使用高效液相色谱 (HPLC) 进行纯化以及结晶。 通过光谱分析确认化合物的纯度 .

化学反应分析

反应类型: 羊角拗内酯 A 经历各种化学反应,包括氧化、还原和取代。 这些反应对于改变化合物的结构和增强其生物活性至关重要 .

常用试剂和条件:

氧化: 羊角拗内酯 A 可以使用高锰酸钾或三氧化铬等试剂在酸性条件下氧化。

还原: 羊角拗内酯 A 的还原可以使用钯催化剂存在下氢气进行。

形成的主要产物: 这些反应形成的主要产物包括具有改变的生物活性的羊角拗内酯 A 的各种衍生物。 这些衍生物通常因其潜在的治疗应用而被研究 .

相似化合物的比较

羊角拗内酯 A 属于羊角拗内酯家族,其中包括其他类似的化合物,如羊角拗内酯 B、羊角拗内酯 C 和羊角拗内酯 D。 这些化合物具有相似的五环三萜结构,但在连接到核心结构的官能团方面有所不同 .

比较:

羊角拗内酯 B: 与羊角拗内酯 A 类似,但具有不同的酯基。

羊角拗内酯 C: 包含额外的羟基,增强其溶解度和生物活性.

羊角拗内酯 D:

羊角拗内酯 A 因其有据可查的抗氧化和保肝作用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。

属性

IUPAC Name |

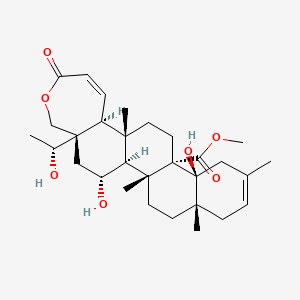

(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h10-11,23-25,27H,12-20H2,1-9H3,(H,38,39)/b21-10-/t23-,24-,25+,27+,32-,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLIRHUTOPOHKJ-LSZVMECJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CC(C[C@@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139272 | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

THE MAJOR STIMULANTS TO BILE SECRETION IN SHEEP-BILE ACID, TAUROCHOLIC ACID & SECRETIN WERE USED TO ANALYZE THE EFFECTS OF LANTANA ON BILE FORMATION. THE TOXIC PRINCIPLE OF LANTANA CAMARA, LANTADENE A, INHIBITED THE ACTIVE SECRETION OF SHEEP BILE ACIDS INTO CANALICULI THROUGH AN UNKNOWN MECHANISM. THE BILE FLOW RESPONSES TO INFUSIONS OF TAUROCHOLIC ACID WERE DECREASED IN SHEEP AFTER INGESTION OF LANTANA, BUT THE RESPONSE TO SECRETIN WAS ENHANCED. THIS OBSERVATION SUGGESTS THAT LANTADENE A DOES NOT EXERT A TOXIC ACTION ON THE DUCTULES; AN INCREASE IN THE FUNCTION OF DUCTULE CELLS MAY OCCUR., SHEEP POISONED WITH 600 G FRESH LANTANA CAMARA SHOWED INHIBITED GALL BLADDER CONTRACTION AFTER IV ADMIN OF THE GALL BLADDER STIMULANTS CHOLECYSTOKININ, PENTAGASTRIN, PILOCARPINE NITRATE, & HCL 4 DAYS AFTER THE POISONING. GALL BLADDER RESPONSES OCCURRING AFTER THE STIMULANT ADMIN WERE SO FEW THAT THE EFFECT OF LANTANA ON THE RESPONSE DURATION COULD NOT BE MEASURED. LANTADENE A INHIBITED THE CHOLECYSTOKININ-INDUCED CONTRACTIONS IN GALL BLADDER STRIPS. GALL BLADDER PARALYSIS, WHICH MAY OCCUR DURING LANTANA POISONING, MAYBE DUE TO THE ACCUMULATION OF BILE ACIDS. | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from methanol | |

CAS No. |

467-81-2 | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lantadene A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (22β)-22-[[(2Z)-2-Methyl-1-oxo-2-buten-1-yl]oxy]-3-oxoolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LANTADENE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SK62WCU1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

297 °C | |

| Record name | LANTADENE A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary toxic effect of Lantadene A?

A1: Lantadene A primarily causes hepatotoxicity, leading to intrahepatic cholestasis in various animals, including ruminants and non-ruminant species like guinea pigs, rabbits, and female rats. [] This manifests as jaundice, photosensitization, and ruminal stasis in affected animals. []

Q2: What is the molecular formula and weight of Lantadene A?

A5: Lantadene A has the molecular formula C35H52O5 and a molecular weight of 556.79 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize Lantadene A?

A6: A combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR) – encompassing 1H-NMR, 13C-NMR, Heteronuclear Multiple Bond Connectivity (HMBC), Heteronuclear Multiple Quantum Correlation (HMQC), Distortionless Enhancement Polarization Transfer (DEPT) – are commonly employed for the structural elucidation of Lantadene A. [, , ]

Q4: Does Lantadene A exhibit polymorphism?

A7: Yes, Lantadene A exists in two polymorphic forms, Form I and Form II, which differ in their physical properties and toxicity. Form I, characterized by white, fluffy, rod-shaped crystals, has been found to be non-toxic to guinea pigs upon oral administration. [] In contrast, Form II, with irregular, shining, polyhedral particles, induces ictericity and toxicity. [] The toxicity difference is attributed to the variations in the three-dimensional structure and packing of the molecules in these two forms.

Q5: Are there any ongoing clinical trials investigating Lantadene A?

A5: While preclinical studies highlight the potential therapeutic benefits of Lantadene A, no clinical trials are currently underway to evaluate its safety and efficacy in humans.

Q6: How do structural modifications of Lantadene A influence its activity?

A10: Research focusing on synthetic modifications of Lantadene A reveals that altering its structure significantly impacts its bioactivity. [, ] For instance, introducing a hydroxyl group in the A ring of Lantadene A enhances its antitumor activity. [] Similarly, converting Lantadene A to its methyl ester form also improves its antitumor properties. [] These findings underscore the significance of SAR studies in optimizing Lantadene A derivatives for therapeutic development.

Q7: What are the challenges associated with formulating Lantadene A for therapeutic use?

A11: Lantadene A's therapeutic application faces challenges due to its poor solubility in aqueous solutions, hindering its bioavailability. [] Research is exploring different formulation strategies to overcome this limitation and enhance its delivery and effectiveness.

Q8: What is the environmental impact of Lantadene A?

A12: Lantana camara, the source of Lantadene A, is considered a noxious weed that negatively impacts biodiversity and agriculture in many regions. [] The plant's allelopathic properties, partly attributed to Lantadene A and Lantadene B, contribute to its invasive nature by inhibiting the growth of neighboring vegetation. [] Understanding the environmental impact of Lantadene A is crucial for developing sustainable management strategies for Lantana camara.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。